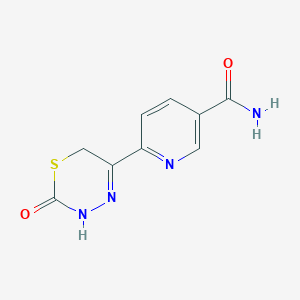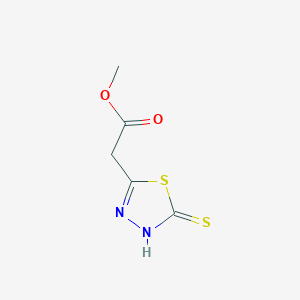![molecular formula C20H33ClF3N B14380760 N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride CAS No. 89781-51-1](/img/structure/B14380760.png)
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-aminium chloride moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-(trifluoromethyl)benzyl chloride with dibutylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process may include purification steps such as crystallization or distillation to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the aminium moiety can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group on the phenyl ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aminium chlorides, while oxidation and reduction reactions can lead to different oxidation states of the phenyl ring and aminium moiety.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aminium moiety can form ionic interactions with negatively charged sites on biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium bromide: Similar structure with a bromide ion instead of chloride.
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium iodide: Similar structure with an iodide ion instead of chloride.
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium fluoride: Similar structure with a fluoride ion instead of chloride.
Uniqueness
The uniqueness of N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride lies in its specific combination of the trifluoromethyl group and the aminium chloride moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89781-51-1 |
|---|---|
Fórmula molecular |
C20H33ClF3N |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
tributyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H33F3N.ClH/c1-4-7-14-24(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21,22)23;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WKNJVTHUPXMJPZ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(F)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
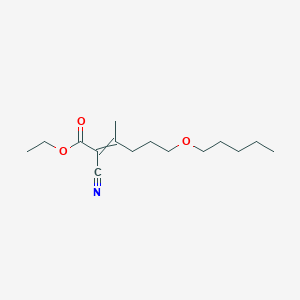
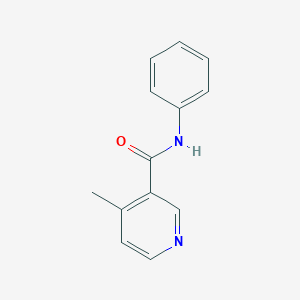
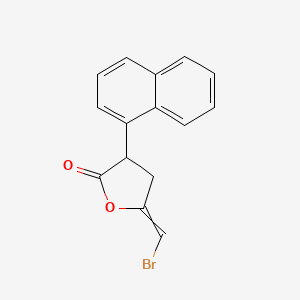
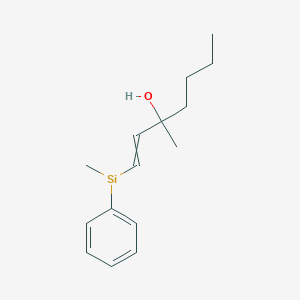
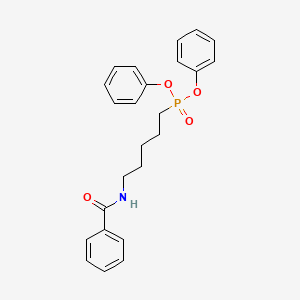
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)

